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2'-Methoxy-5'-nitrobenzamil analytical chemistry
reagent

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

Chemical Identification and Properties

The table below summarizes the key identification data and theoretical properties for 2'-Methoxy-5'-

nitrobenzamil available from chemical databases.

Property Value /| Description

CAS Registry 122341-74-6 [1] [2]

Number

IUPAC Name 3,5-Diamino-6-chloro-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]jmethyl]-2-

pyrazinecarboxamide [1]

Molecular C14H15CINsOa [1]
Formula

Molecular 394.78 g/mol [1]
Weight

Synonyms MN-benzamil [2]
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Property Value |/ Description

MeSH Amiloride analog and derivative [2]
Classification

Theoretical 1.734 g/lcm?3 (Calculated) [1]
Density
SMILES C1=C([N+]

([0-1)=0)C=CC(=C1CN=C(NC(=0)C2=C(N=C(N)C(=N2)CL)N)N)OC[1]

InChl Key FUWFKBHKVULDCP-UHFFFAOYSA-N [1]

Proposed Analytical Workflow

As specific analytical protocols for 2'-Methoxy-5'-nitrobenzamil are not published, the following workflow
outlines a general approach for method development based on established practices for similar compounds.
The core of this strategy is a reversed-phase High-Performance Liquid Chromatography (HPLC) method,

which is highly applicable for the analysis of complex organic molecules in drug development [3] [4].

The following diagram maps out the logical workflow for developing and validating an analytical method for

this compound:
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Method Development
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Detailed Methodological Guidance

e HPLC Method Scouting

o Column Selection: Begin with a common C18 column (e.g., 150 mm x 3.0 mm, 3 pum) [3]. If
separation is inadequate, test other stationary phases like C8 or C3 to alter selectivity, as the
hydrocarbon chain length influences analyte retention and separation [4].

o Mobile Phase: Use a binary system. A recommended starting point is a mixture of Water (with
0.1% Trifluoroacetic Acid (TFA)) and Acetonitrile (with 0.1% TFA) [3]. TFA acts as an ion-
pairing agent to improve peak shape. Methanol can be swapped for acetonitrile to change
separation selectivity, as the different modifiers interact uniquely with the stationary phase and
analyte [4].

o Detection: Employ a UV-Vis detector. Due to the nitro-aromatic structure, the compound will
have strong UV absorption. Initial wavelength scans between 200 nm and 400 nm are
necessary to determine the maximum absorbance [3].

e Sample Preparation

o Stock Solution: Prepare a stock solution at a high concentration (e.g., 1-10 mg/mL). Given the
compound's properties, 70% ethanol is a suitable solvent based on its use for similar nitro-
aromatics [3].

o Calibration Standards: Serially dilute the stock solution with an appropriate solvent (e.g., 50%
methanol) to create a calibration curve. A linear range of 0.5 to 50 pg/mL is a practical starting
point, following validation guidelines for bio-sampling methods [3].

e Method Validation Once a preliminary method is established, it must be validated. The following

table outlines the key parameters based on regulatory guidelines [3]:

Validation Parameter Experimental Procedure & Acceptance Criteria

Specificity Verify that the analyte peak is well-resolved from any potential impurities or
solvent peaks.

Linearity Analyze at least 5 concentration levels. A correlation coefficient (r2) of = 0.999
is typically expected [3].

Accuracy Spike known amounts of the analyte into a control matrix. Recovery should be
within 90-110% [3].
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Validation Parameter Experimental Procedure & Acceptance Criteria

Precision Measure repeatability (intra-day) and intermediate precision (inter-day).
Relative Standard Deviation (RSD) should be < 10% [3].

Limit of The lowest concentration that can be quantified with acceptable accuracy and
Quantification (LOQ) precision. An RSD < 20% and signal-to-noise ratio >10 are common criteria [3].

Safety and Handling Notes

¢ General Caution: While specific hazard data for 2'-Methoxy-5'-nitrobenzamil is not available, it is
structurally related to Nitrobenzene, a compound known to be toxic upon exposure, damaging to
organs, and a suspected carcinogen [5].

¢ Prudent Practices: Handle the compound with care, wearing appropriate personal protective
equipment (PPE) including gloves and safety glasses. Avoid creating dust or aerosols. Conduct all
procedures in a well-ventilated fume hood.

Research Context and Further Directions

2'-Methoxy-5'-nitrobenzamil is recognized in scientific literature as MN-benzamil and is classified as an
analog of the potassium-sparing diuretic drug Amiloride [2]. This suggests its potential application in

physiological research, particularly in studying ion channels and transporters.

To move forward with experimental work, you may need to:

e Consult Specialized Databases: Access commercial chemical supplier portals or pharmaceutical
patent literature for non-public technical data.

e Adapt from Related Compounds: Use established protocols for Amiloride or other nitro-aromatic
benzamide derivatives as a starting point, as some nitro benzamide derivatives have been evaluated
for anti-inflammatory activity [6].

o Empirical Optimization: Be prepared to experimentally optimize the proposed HPLC method (e.g.,
mobile phase ratio, gradient profile, temperature) to achieve optimal separation for your specific
sample.

Need Custom Synthesis?

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10050641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10050641/
https://www.smolecule.com/products/s587044?utm_src=pdf-body
https://www.pharmacompass.com/chemistry-chemical-name/nitrobenzene
https://www.smolecule.com/products/s587044?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/mesh/67076676
https://pubmed.ncbi.nlm.nih.gov/27988460/
https://www.smolecule.com/products/s587044?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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